molecular formula C8H13N3OS B13264075 N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B13264075
M. Wt: 199.28 g/mol
InChI Key: CSCVITTYRMUVIR-UHFFFAOYSA-N
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Description

N-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]propanamide is a thiazole-based compound characterized by a propanamide backbone linked to a 1,3-thiazol-2-yl ring substituted with a 2-aminoethyl group at the 4-position.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C8H13N3OS/c1-2-7(12)11-8-10-6(3-4-9)5-13-8/h5H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

CSCVITTYRMUVIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)CCN

Origin of Product

United States

Preparation Methods

Synthesis via Amidation of 4-(2-aminoethyl)-1,3-thiazol-2-yl Precursors

  • The compound is synthesized by amidation of the corresponding 4-(2-aminoethyl)-1,3-thiazol-2-yl intermediate with propanoyl chloride or propanoic acid derivatives under controlled conditions.
  • Polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are preferred to stabilize reaction intermediates and enhance amidation efficiency.
  • Temperature is typically maintained between 20°C to 30°C to balance reaction rate and selectivity.
  • Organic or inorganic bases may be employed to facilitate the reaction, although some protocols operate in the absence of base to avoid side reactions.
  • Reaction times range from 2 to 8 hours, with 4 to 5 hours being optimal for completion.

Thiazole Ring Construction via Thiourea Condensation

  • The thiazole ring is commonly constructed by condensation of thiourea with chloroacetamide derivatives.
  • For example, reaction of chloroacetamides with thiourea in ethanol under reflux conditions leads to the formation of 2-aminothiazol-4(5H)-one intermediates, which can be further transformed into the target compound.
  • This method provides moderate to high yields (typically 50-86%) depending on substrate and reaction conditions.
  • Scheme examples include:
    • Chloroacetamide + thiourea → 2-aminothiazol-4(5H)-one intermediate
    • Followed by amidation with propanoyl derivatives.

Catalytic Hydrogenation and Intermediate Transformations

  • In some synthetic routes, intermediates such as nitro-substituted thiazole derivatives are subjected to catalytic hydrogenation using palladium on carbon (Pd-C) catalysts under mild conditions (room temperature to 30°C, atmospheric pressure).
  • This step reduces nitro groups to amino groups, facilitating further amidation.
  • Solvents used include mixtures of acetic acid, methanol, and tetrahydrofuran.

Solvent and Catalyst Selection

Reaction Step Solvent Options Catalyst/Base Temperature Range Reaction Time
Amidation THF, acetonitrile, 2-propanol, toluene Organic bases (e.g., triethylamine) or inorganic bases (e.g., K2CO3) 20–30°C 2–8 hours (4–5 optimal)
Thiazole ring formation Ethanol None (reflux with thiourea) Reflux (~78°C) Several hours (varies)
Catalytic hydrogenation AcOH, MeOH, THF Pd-C catalyst Room temp to 30°C Several hours

Purification and Crystallization

  • The pure compound is often isolated via crystallization at temperatures ranging from 0°C to 30°C, with 5°C to 10°C preferred for obtaining the pure alpha-form crystal.
  • Crystallization times vary from 2 to 20 hours, with 10 to 15 hours being typical.
  • Proper crystallization ensures removal of impurities and provides material suitable for biological testing.
Parameter Details Source
Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
Common Solvents Used THF, acetonitrile, ethanol, methanol
Catalysts Pd-C for hydrogenation; bases for amidation
Temperature Range 20–30°C for amidation; reflux for ring formation
Reaction Time 2–8 hours for amidation; several hours for other steps
Yield Range 50–86% depending on step and substrate
  • Step 1: Synthesis of 2-aminothiazol-4(5H)-one intermediate by refluxing chloroacetamide derivative with thiourea in ethanol.
  • Step 2: Catalytic hydrogenation of nitro-substituted thiazole intermediate to amino derivative using Pd-C in AcOH/MeOH/THF solvent mixture.
  • Step 3: Amidation of the aminoethyl-thiazole intermediate with propanoyl chloride in THF at 20–30°C, using an organic base to yield N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide.
  • Step 4: Purification by crystallization at 5–10°C over 10–15 hours to isolate the pure compound.

The preparation of this compound involves well-established synthetic organic chemistry techniques focusing on thiazole ring construction and subsequent amidation. The choice of solvent, temperature, and catalysts critically influences the reaction efficiency and product purity. The use of thiourea with chloroacetamide derivatives to form the thiazole core, followed by amidation under polar aprotic solvents and mild temperatures, constitutes the backbone of the synthetic strategy. Catalytic hydrogenation is employed when nitro intermediates are involved. Crystallization under controlled conditions finalizes the purification process. This methodology is supported by multiple research studies and patent literature, ensuring reproducibility and scalability for research applications.

Chemical Reactions Analysis

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aminoethyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets in biological systems. The aminoethyl group can form hydrogen bonds with target proteins, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents on Thiazole Ring Key Properties/Activities Reference
N-[4-(2-Thienyl)-1,3-thiazol-2-yl]propanamide () C₁₀H₁₀N₂O₂S₂ 254.33 g/mol 2-Thienyl Fragments into C₃H₅; used in FCM studies
N-(5-Phenyl-1,3-thiazol-2-yl)propanamide (CAS 5270-99-5, ) C₁₂H₁₂N₂OS 232.30 g/mol 5-Phenyl Density: 1.242 g/cm³; Refractive Index: 1.626
Thiamidol (N-[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) C₁₃H₁₅N₃O₃S 293.34 g/mol 2,4-Dihydroxyphenyl Tyrosinase inhibitor (IC₅₀: 1.1 μM)
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d, ) C₁₅H₁₄N₄O₂S₂ 362.43 g/mol None (coupled with oxadiazole-sulfanyl) Melting point: 135–136°C; synthesized via convergent routes
N-[4-(4-Pyridinyl)-1,3-thiazol-2-yl]-3-[(4-chlorophenyl)sulfonyl]propanamide () C₁₇H₁₄ClN₃O₃S₂ 407.89 g/mol 4-Pyridinyl and chlorophenylsulfonyl High polarity due to sulfonyl group
Key Observations:
  • Substituent Impact: The aminoethyl group in the target compound may enhance water solubility compared to phenyl or thienyl substituents (e.g., and ). Thiamidol’s dihydroxyphenyl group contributes to its tyrosinase inhibition, suggesting that substituent polarity and hydrogen-bonding capacity critically influence bioactivity .
  • Thermal Stability: Compounds like 8d and 8e () exhibit moderate melting points (117–159°C), suggesting that the aminoethyl group may alter thermal behavior depending on its interaction with the thiazole core .

Physicochemical and Computational Insights

  • Solubility and LogP: The aminoethyl group likely reduces logP compared to hydrophobic substituents (e.g., phenyl or thienyl), improving aqueous solubility.
  • Molecular Docking: Thiazole-propanamides with sulfonyl or oxadiazole groups () show strong binding to targets like CXCR2 or TACE, driven by sulfonyl oxygen or nitrogen atoms. The aminoethyl group may engage in additional hydrogen bonding in similar docking studies .

Biological Activity

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of 2-aminothiazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by various research findings and data.

1. Antibacterial Activity

Mechanism of Action
The 2-aminothiazole derivatives, including this compound, exhibit notable antibacterial activity against Mycobacterium tuberculosis. Studies have shown that modifications at the C-2 and C-4 positions of the thiazole ring can enhance antibacterial efficacy. For instance, compounds with amide or urea substituents at the C-2 position demonstrated improved activity compared to those with amines .

Minimum Inhibitory Concentration (MIC)
Research indicates that certain analogs of 2-aminothiazoles achieve sub-micromolar MIC values against M. tuberculosis, suggesting strong potential for development as anti-tubercular agents .

CompoundMIC (µg/mL)Activity Type
Compound A<0.1Bactericidal against M. tuberculosis
Compound B0.5Selective for mycobacterial species

2. Anticancer Activity

Cytotoxic Effects
this compound has been evaluated for its anticancer properties against various cell lines. The compound and its derivatives have shown promising cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). Research indicates that certain thiazole-based compounds exhibit significant inhibition of cell proliferation in these lines .

Case Study: Thiazole Derivative Synthesis
In a study examining the anticancer activity of thiazole derivatives, it was found that specific modifications led to enhanced potency against cancer cells. For example, compounds synthesized via cyclization with various amines demonstrated high cytotoxicity against HepG2 cells .

CompoundCell LineIC50 (µM)
Compound CHepG25.0
Compound DPC123.5

3. Additional Biological Activities

Beyond antibacterial and anticancer properties, this compound has been investigated for other biological activities:

  • Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant activity, which may contribute to their therapeutic effects in oxidative stress-related diseases .
  • Antichlamydial Activity : Recent findings indicate that certain thiazole-based compounds exhibit selective activity against Chlamydia, providing a potential avenue for developing new treatments targeting this pathogen .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide?

A convergent synthesis approach is typically employed, involving coupling reactions between electrophilic and nucleophilic intermediates. For example:

  • React 1,3-thiazol-2-amine derivatives with bromopropanoyl chloride to generate electrophiles like 3-bromo-N-(1,3-thiazol-2-yl)propanamide.
  • Prepare nucleophilic components (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) via cyclization of aryl hydrazides.
  • Couple the electrophiles and nucleophiles in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux to form the target compound .

Q. How can NMR and IR spectroscopy be utilized to characterize this compound?

  • 1H-NMR : Look for characteristic peaks:
  • Thiazole protons: δ 7.2–7.5 ppm (aromatic protons).
  • Ethylenediamine side chain: δ 2.8–3.2 ppm (CH₂ adjacent to amine) and δ 1.5–2.0 ppm (propanamide methyl/methylene groups).
    • IR : Key absorption bands include:
  • Amide C=O stretch: ~1650–1680 cm⁻¹.
  • Thiazole ring vibrations: ~1500–1550 cm⁻¹.
    • Compare experimental data with calculated spectra for validation .

Q. What crystallographic methods are reliable for validating the molecular structure?

Use single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL. Key steps:

  • Collect intensity data using a modern diffractometer.
  • Refine atomic coordinates with SHELXL, focusing on hydrogen-bonding networks and torsional angles.
  • Validate geometry using the IUCr checkCIF tool to resolve outliers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Solvent selection : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity.
  • Catalysis : Explore mild bases (e.g., K₂CO₃) or phase-transfer catalysts.
  • Temperature control : Monitor reaction progress via TLC at 50–80°C to avoid side-product formation .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

  • Cross-validation : Combine NMR, IR, and mass spectrometry (HRMS) to confirm molecular weight and functional groups.
  • DFT calculations : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data. Adjust computational parameters (e.g., solvent models) for alignment .

Q. What computational strategies are effective for studying its intermolecular interactions?

  • Hydrogen-bonding analysis : Apply graph set analysis (Etter’s formalism) to map donor-acceptor patterns in crystal packing.
  • Molecular docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors).
  • MD simulations : Run GROMACS simulations to assess stability in aqueous or lipid environments .

Q. How to design biological assays to evaluate its antiproliferative or receptor-modulating activity?

  • In vitro assays :
  • Cell viability : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa).
  • Enzyme inhibition : Test against kinases or phosphatases (e.g., alkaline phosphatase) at varying concentrations.
    • Target identification : Use SPR (surface plasmon resonance) to screen for protein binding partners .

Q. How to assess its stability under varying pH and temperature conditions?

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hrs) and monitor via HPLC.
  • Thermal stress : Heat to 60–80°C and analyze degradation products by LC-MS.
    • Fragment analysis : Identify breakdown products (e.g., C3H5NO fragments) using high-resolution mass spectrometry .

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